molecular formula C23H19N3O2 B2619083 N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-17-9

N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Numéro de catalogue B2619083
Numéro CAS: 852372-17-9
Poids moléculaire: 369.424
Clé InChI: HWNLMEJLWFRSJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. ANCCA is a small molecule inhibitor that targets the ANCCA protein, which is overexpressed in various types of cancer cells.

Mécanisme D'action

ANCCA works by inhibiting the ANCCA protein, which is a transcriptional coactivator that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting ANCCA, ANCCA disrupts the transcriptional activity of cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ANCCA has been shown to have significant biochemical and physiological effects on cancer cells. ANCCA inhibits cancer cell growth, induces apoptosis, and enhances the efficacy of chemotherapy drugs. ANCCA has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

ANCCA has several advantages for lab experiments, including its small molecular weight, high solubility, and specificity for the ANCCA protein. However, ANCCA also has several limitations, including its low bioavailability and toxicity at high doses. These limitations must be taken into consideration when designing experiments using ANCCA.

Orientations Futures

There are several future directions for ANCCA research, including the development of more potent ANCCA inhibitors, the identification of biomarkers for ANCCA sensitivity, and the investigation of ANCCA's role in other diseases. Additionally, the combination of ANCCA with other cancer therapies, such as immunotherapy and targeted therapy, may lead to more effective cancer treatments.

Méthodes De Synthèse

The synthesis of ANCCA involves the reaction of 4-anilinophenylamine with 2-methyl-1H-indole-3-carboxylic acid, followed by the addition of oxalyl chloride and N,N-dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield ANCCA as a white crystalline solid.

Applications De Recherche Scientifique

ANCCA has been extensively studied for its potential applications in cancer treatment. The ANCCA protein is overexpressed in various types of cancer cells, including breast, prostate, and lung cancer. ANCCA inhibitors, such as ANCCA, have been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. ANCCA has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-21(19-9-5-6-10-20(19)24-15)22(27)23(28)26-18-13-11-17(12-14-18)25-16-7-3-2-4-8-16/h2-14,24-25H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNLMEJLWFRSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1H-indol-3-YL)-2-oxo-N-[4-(phenylamino)phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.